molecular formula C18H14ClN3O B2370113 N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide CAS No. 339101-43-8

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide

Cat. No.: B2370113
CAS No.: 339101-43-8
M. Wt: 323.78
InChI Key: NESPFZGOQLAAAK-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” is a chemical compound with the molecular formula C18H14ClN3O . It belongs to the class of compounds known as indazole derivatives . Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

The synthesis of indazole derivatives like “this compound” often involves the use of carboxamide moieties at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring fused to a pyrrole ring, which is a common feature of indazole compounds . The nitrogen lone electron pair participates in the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Affinity and Selectivity towards CB(1) and CB(2) Receptors

A study by Murineddu et al. (2005) synthesized a series of 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides, analogous to N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide. These compounds demonstrated affinity towards CB(1) receptors with moderate to negligible affinity towards CB(2) receptors. Some compounds exhibited in vivo CB(1) antagonistic activity, underlining their potential use in pharmacology (Murineddu et al., 2005).

Potent MAO-B Inhibitors

Tzvetkov et al. (2014) identified indazole- and indole-carboxamides as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurological disorders. Their study included compounds similar to this compound, highlighting the importance of this class of compounds in medicinal chemistry (Tzvetkov et al., 2014).

Antimicrobial Applications

Gautam et al. (2016) researched indazolyl–thiazole derivatives, including structures similar to this compound, for antimicrobial applications. Some compounds displayed excellent antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Gautam et al., 2016).

Antihyperglycemic Agent

Taneja et al. (2017) identified 4,5-dihydro-2H-benzo[e]indazole derivatives as significant antihyperglycemic agents, indicating the potential of similar compounds like this compound in treating diabetes and improving lipid profiles (Taneja et al., 2017).

Inhibitor of Transient Receptor Potential A1 (TRPA1)

Rooney et al. (2014) discovered indazole compounds, including 5-(2-chlorophenyl)indazole, as antagonists of the TRPA1 ion channel. The optimization of these compounds led to potent in vitro activity and demonstrated efficacy in vivo in inflammatory pain models. This suggests the relevance of similar compounds in pain management (Rooney et al., 2014).

Safety and Hazards

The safety and hazards associated with “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study of “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” and similar compounds involve further investigation of their synthetic strategies, structure-activity relationships, and potential pharmacological applications . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including g-protein-coupled receptors .

Mode of Action

It’s known that indazole derivatives can exhibit antimicrobial and anti-inflammatory activities . They can inhibit the growth of various pathogens, including protozoa and yeasts . Furthermore, some indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Indazole derivatives are known to possess various biological activities, suggesting they have suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been found to exhibit antiprotozoal activity and, in most cases, is more potent than the reference drug metronidazole . For instance, one of the indazole derivatives was found to be 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Action Environment

It’s known that the biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Properties

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydrobenzo[g]indazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-14-7-9-15(10-8-14)20-18(23)22-11-13-6-5-12-3-1-2-4-16(12)17(13)21-22/h1-4,7-11H,5-6H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESPFZGOQLAAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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